2-(Difluoromethoxy)-5-(difluoromethyl)naphthalene
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Overview
Description
2-(Difluoromethoxy)-5-(difluoromethyl)naphthalene is a fluorinated aromatic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both difluoromethoxy and difluoromethyl groups on the naphthalene ring enhances its reactivity and stability, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of naphthalene derivatives using difluoromethylating agents such as difluoromethyl 2-pyridyl sulfone . This reaction is often catalyzed by nickel or other transition metals under reductive conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-5-(difluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced naphthalene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized naphthalene derivatives .
Scientific Research Applications
2-(Difluoromethoxy)-5-(difluoromethyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying biological interactions and pathways.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 2-(Difluoromethoxy)-5-(difluoromethyl)naphthalene exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can enhance binding affinity to specific enzymes or receptors, influencing biological activity. The compound may also participate in radical processes, contributing to its reactivity in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethoxy)naphthalene
- 5-(Difluoromethyl)naphthalene
- 2-(Trifluoromethoxy)-5-(trifluoromethyl)naphthalene
Uniqueness
2-(Difluoromethoxy)-5-(difluoromethyl)naphthalene is unique due to the simultaneous presence of both difluoromethoxy and difluoromethyl groups, which impart distinct chemical properties. This dual substitution pattern enhances its reactivity and stability compared to similar compounds with only one type of fluorinated group .
Properties
Molecular Formula |
C12H8F4O |
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Molecular Weight |
244.18 g/mol |
IUPAC Name |
6-(difluoromethoxy)-1-(difluoromethyl)naphthalene |
InChI |
InChI=1S/C12H8F4O/c13-11(14)10-3-1-2-7-6-8(17-12(15)16)4-5-9(7)10/h1-6,11-12H |
InChI Key |
ZRNKEEQJTOSYHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC(F)F)C(=C1)C(F)F |
Origin of Product |
United States |
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